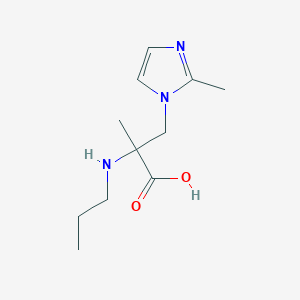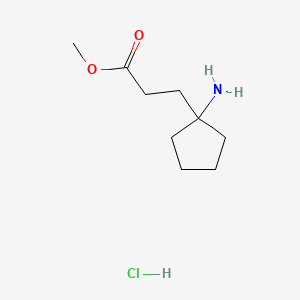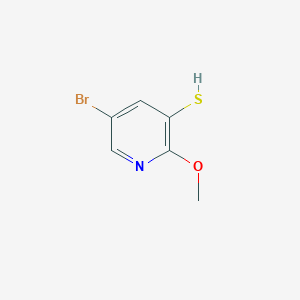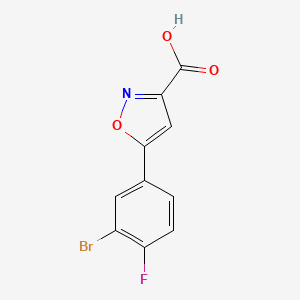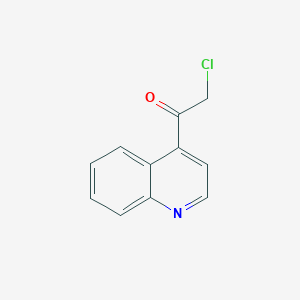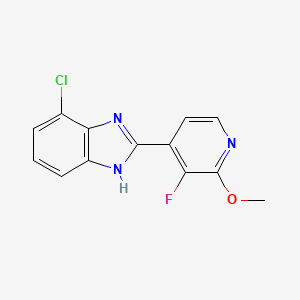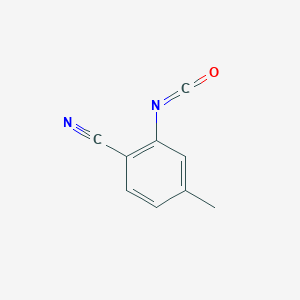
2-Isocyanato-4-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isocyanato-4-methylbenzonitrile is an organic compound with the molecular formula C9H6N2O. It is used in various scientific experiments and industries due to its unique chemical properties. This compound is known for its reactivity and versatility in different chemical reactions, making it a valuable substance in research and industrial applications.
準備方法
2-Isocyanato-4-methylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzonitrile with phosgene in the presence of a base . The reaction conditions typically include a temperature range of 0-50°C and a solvent such as dichloromethane. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
2-Isocyanato-4-methylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions with alcohols, amines, and water to form urethanes, ureas, and other derivatives.
Common reagents used in these reactions include alcohols, amines, and water. Major products formed from these reactions are urethanes, ureas, and carbon dioxide .
科学的研究の応用
2-Isocyanato-4-methylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and delivery systems.
Industry: It is used in the production of polyurethanes, coatings, adhesives, and sealants
作用機序
The mechanism of action of 2-Isocyanato-4-methylbenzonitrile involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas, which are important in various industrial applications .
類似化合物との比較
2-Isocyanato-4-methylbenzonitrile can be compared with other similar compounds such as:
Phenyl isocyanate: Similar in reactivity but lacks the nitrile group.
Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Hexamethylene diisocyanate: An aliphatic diisocyanate used in the production of polyurethanes with different properties.
The uniqueness of this compound lies in its combination of the isocyanate and nitrile functional groups, which provide distinct reactivity and versatility in chemical synthesis.
特性
分子式 |
C9H6N2O |
|---|---|
分子量 |
158.16 g/mol |
IUPAC名 |
2-isocyanato-4-methylbenzonitrile |
InChI |
InChI=1S/C9H6N2O/c1-7-2-3-8(5-10)9(4-7)11-6-12/h2-4H,1H3 |
InChIキー |
YWTZHJBEKOVGAB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C#N)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


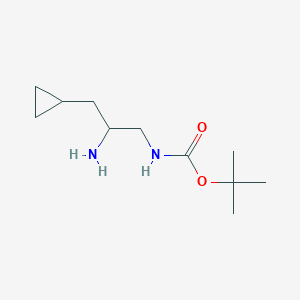
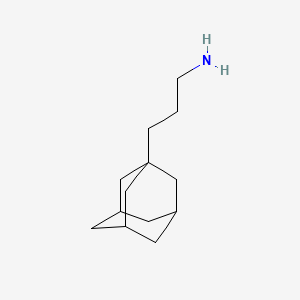
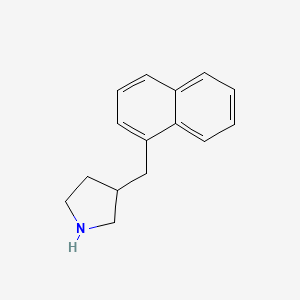
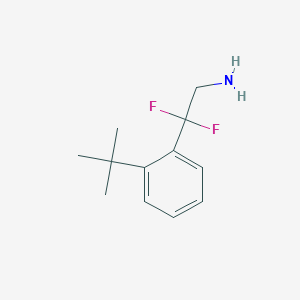
![7-Chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13585526.png)

